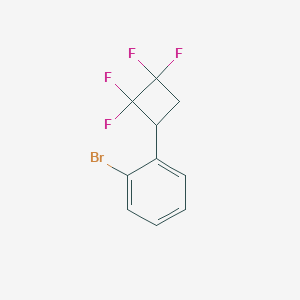

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF4/c11-8-4-2-1-3-6(8)7-5-9(12,13)10(7,14)15/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBYANQSUHUIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the tetrafluorocyclobutyl group, which can be achieved through the reaction of cyclobutene with tetrafluoromethane under specific conditions.

Bromination: The tetrafluorocyclobutyl group is then introduced to the benzene ring through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium reagents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenols or quinones, while reduction reactions can lead to the formation of cyclohexane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzenes.

Scientific Research Applications

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of fluorinated compounds.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.

Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and steric properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

| Compound Name | Molecular Formula | Substituent Features | Key Electronic Effects |

|---|---|---|---|

| 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene | C₁₀H₇BrF₄ | Bromine + tetrafluorocyclobutyl | Strong electron-withdrawing (F, ring strain) |

| 1-Bromo-2-(propa-1,2-dien-1-yl)benzene | C₉H₇Br | Bromine + allene (C=C=C) | Electron-deficient due to conjugation |

| 1-Bromo-2-(phenylethynyl)benzene | C₁₄H₉Br | Bromine + ethynylphenyl | Electron-withdrawing (sp-hybridized C) |

| 1-Bromo-2,3,4-trifluorobenzene | C₆H₂BrF₃ | Bromine + three adjacent F atoms | Strongly electron-withdrawing (F) |

| 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | C₇H₃BrClF₃ | Bromine + Cl + CF₃ | Synergistic electron withdrawal |

Key Observations :

- The tetrafluorocyclobutyl group in the target compound provides greater steric hindrance and rigidity compared to linear substituents like allenes or ethynyl groups .

- Fluorine substituents directly on the benzene ring (e.g., 1-Bromo-2,3,4-trifluorobenzene) induce stronger electron withdrawal than fluorinated cyclobutyl groups due to proximity .

Key Observations :

- The target compound is synthesized via Grignard/Skattebøl rearrangements, which are less common in simpler bromo-alkylbenzenes (e.g., 1-Bromo-2-(3-bromopropyl)benzene, synthesized via direct bromination) .

- Fluorinated substituents often require specialized catalysts (e.g., B(C₆F₅)₃) or high-purity reagents to avoid side reactions .

Key Observations :

- The tetrafluorocyclobutyl group enhances stability in cross-coupling reactions, making the target compound preferable for high-temperature applications compared to thermally labile allenes .

- Direct fluorination on the benzene ring (e.g., 1-Bromo-2,3,4-trifluorobenzene) increases acidity, facilitating electrophilic substitution but limiting use in basic conditions .

Physical Properties

Table 4: Physical Properties

Key Observations :

- Data gaps for the target compound highlight the need for further experimental characterization.

- Fluorinated substituents generally reduce solubility in polar solvents due to increased hydrophobicity .

Biological Activity

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound notable for its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C10H7BrF4

- Molecular Weight : 285.06 g/mol

- Density : 1.552 g/cm³

- Boiling Point : Approximately 247.3 °C

The compound features a bromine atom attached to a benzene ring, which is further substituted with a tetrafluorocyclobutyl group. This configuration influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through interactions with various enzymes and biochemical pathways:

- Cytochrome P450 Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect other biomolecules such as proteins and nucleic acids.

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Under appropriate conditions, the bromine can be replaced by various nucleophiles.

- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the tetrafluorocyclobutyl group can influence electrophilic aromatic substitution reactions, enhancing the compound's reactivity.

Biological Activities

Research has indicated several potential biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial activity due to their metabolic stability and bioavailability.

- Anticancer Potential : Some derivatives of this compound are being investigated for their anticancer properties. The unique structure may allow for selective targeting of cancer cells.

Case Studies and Research Findings

-

Study on Cytochrome P450 Interaction :

- A study demonstrated that this compound significantly affects the activity of cytochrome P450 enzymes. This interaction alters the metabolic pathways of certain drugs and xenobiotics, potentially leading to increased efficacy or toxicity depending on the context.

-

Fluorinated Compounds in Drug Development :

- A review highlighted the importance of fluorinated compounds in drug design. The incorporation of fluorine atoms often enhances the pharmacokinetic properties of drugs. The unique attributes of this compound make it a promising candidate for further development in pharmaceuticals targeting specific diseases.

Applications in Scientific Research

This compound has several applications across different fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules and materials.

- Pharmaceutical Development : Its derivatives are being explored for potential use in developing new therapeutic agents due to their enhanced stability and activity against various biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene?

- Methodology : The synthesis likely involves coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to attach the tetrafluorocyclobutyl group to the bromobenzene core. Fluorination steps may use agents like SF₄ or HF-based systems, as seen in analogous fluorinated cyclobutane derivatives .

- Data Note : The compound (CAS 885267-02-7) shares structural similarities with brominated benzene derivatives bearing fluorinated substituents, where regioselective halogenation and fluorination are critical .

Q. How is the compound characterized to confirm structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substituent positions and cyclobutane ring geometry.

- Mass Spectrometry : High-resolution MS to verify molecular formula (C₁₀H₇BrF₄).

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrafluorocyclobutyl group .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Storage : Keep at 0–6°C in airtight containers to prevent degradation (common for halogenated aromatics) .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential health hazards (H300-H302 codes for toxicity) .

Advanced Research Questions

Q. How does the tetrafluorocyclobutyl group influence electronic properties and reactivity?

- Methodology :

- Computational Studies : Density Functional Theory (DFT) to model electron-withdrawing effects of fluorine atoms on aryl bromide reactivity.

- Experimental Validation : Compare reaction rates in cross-coupling reactions (e.g., Grignard or Negishi couplings) against non-fluorinated analogs .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodology :

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IG.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) for applications requiring optical purity .

- Reference : Chiral sulfoxide derivatives (e.g., 1-Bromo-2-(methylsulfinyl)benzene) achieve >99% ee via enzymatic resolution .

Q. How is this compound utilized in medicinal chemistry research?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Modify the cyclobutyl or bromine substituents to optimize binding to biological targets.

- In Vitro Assays : Test cytotoxicity and pharmacokinetic properties in cancer cell lines .

Research Challenges and Solutions

- Challenge : Low yields in cyclobutane ring formation.

Solution : Optimize photochemical [2+2] cycloaddition conditions using UV light and triplet sensitizers . - Challenge : Fluorine-induced steric hindrance in coupling reactions.

Solution : Employ bulky ligands (e.g., XPhos) to stabilize transition states in palladium-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.